Methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate
Description
Methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate is a benzofuran derivative characterized by a dihydrobenzofuran core substituted with hydroxyl, methoxy, hydroxymethyl, and methyl carboxylate groups. Its structure includes stereochemical complexity, with specific configurations at the C2 and C3 positions influencing its interactions in biological systems.
Properties
Molecular Formula |
C19H20O7 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C19H20O7/c1-23-15-7-10(4-5-14(15)21)17-13(9-20)12-6-11(19(22)25-3)8-16(24-2)18(12)26-17/h4-8,13,17,20-21H,9H2,1-3H3 |
InChI Key |
XCLWSIWZKAURMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate phenolic and benzofuran derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
Methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a class of dihydrobenzofuran derivatives with diverse substitutions. Key structural analogues include:
Compound A :
(2S,3R)-2-(3-Methoxy-4-hydroxyphenyl)-5-[(1E)-3-hydroxy-1-propenyl]-7-methoxy-2,3-dihydrobenzofuran-3-methanol
- Key Differences :
- Replaces the methyl carboxylate group at C5 with a propenyl chain.
- Features an additional hydroxyl group on the propenyl substituent.
- Source : Derived from synthetic or plant-based studies .
Compound B :
3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl acetate
- Key Differences :
- Substitutes the C5 carboxylate with a propyl acetate chain.
- Lacks the methoxy group at C7 but retains hydroxymethyl at C3.
- Bioactivity : Exhibits cytotoxicity against Huh7.5 and A549 cancer cell lines at 40 µM .
Compound C :
2-Propenoic acid, 3-[2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranyl]-
- Key Differences: Replaces the C5 methyl carboxylate with a propenoic acid group. Enhanced polarity due to the carboxylic acid moiety.
- Source : Isolated from Platycerium wallichii .
Molecular Weight and Physicochemical Properties
| Compound | Molecular Weight | Key Functional Groups | Solubility Profile |
|---|---|---|---|
| Target Compound | 408.36 (calc.) | Methyl carboxylate, hydroxymethyl, methoxy | Moderate in polar solvents |
| Compound A | 388.39 (calc.) | Propenyl, hydroxyl, methoxy | High in ethanol/water |
| Compound B | 442.45 (calc.) | Propyl acetate, hydroxymethyl | Lipophilic tendencies |
| Compound C | 386.38 (calc.) | Propenoic acid, methoxy | High aqueous solubility |
Notes:
- The methyl carboxylate group in the target compound enhances metabolic stability compared to the propenoic acid in Compound C .
Crystallographic and Hydrogen-Bonding Analysis
- The hydroxymethyl and hydroxyl groups in the target compound facilitate hydrogen-bonding networks, critical for crystal packing and stability. Similar patterns are observed in Compound A and C .
- SHELX software has been widely used to resolve the stereochemistry of such benzofuran derivatives, confirming configurations at C2 and C3 .
Biological Activity
Methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate, a compound with significant structural complexity, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Structural Overview
The compound's structure features a benzofuran core with multiple methoxy and hydroxymethyl substituents, which are crucial for its biological activity. The presence of these functional groups is often linked to enhanced antioxidant and antimicrobial properties.
1. Antioxidant Activity
The compound exhibits notable antioxidant properties. Studies have demonstrated its ability to scavenge free radicals effectively, which is essential for protecting cells from oxidative stress. The IC50 values for radical scavenging assays indicate that this compound is significantly more potent than common antioxidants like ascorbic acid.
| Compound | IC50 (μM) |
|---|---|
| This compound | 7.76 |
| Ascorbic Acid | 27.59 |
This data suggests that the compound could be beneficial in preventing oxidative damage in various diseases, including cancer and neurodegenerative disorders .
2. Antimicrobial Activity
Research indicates that the compound possesses significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its efficacy has been compared to standard antibiotics, showing promise as a potential therapeutic agent.
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These findings highlight the compound's potential application in treating infections caused by resistant strains of bacteria .
3. Cytotoxicity
The cytotoxic effects of the compound have been evaluated against various cancer cell lines. The results indicate that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 30.6 |
| MCF-7 (Breast Cancer) | 29.4 |
These values suggest that the compound has moderate cytotoxic effects and warrants further investigation into its mechanisms of action and potential use in cancer therapy .
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The methoxy groups enhance the electron-donating ability of the molecule, facilitating the neutralization of free radicals.
- Cell Cycle Arrest : Preliminary studies suggest that the compound may interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in microbial metabolism, thus exerting its antimicrobial effects.
Case Studies
Several studies have explored the biological activity of similar compounds within the same class. For example:
- Antioxidant Properties : A study published in MDPI demonstrated that derivatives of benzofuran exhibited varying degrees of antioxidant activity, suggesting a structure-activity relationship where modifications to the benzofuran scaffold could enhance efficacy .
- Antimicrobial Efficacy : Research on related compounds indicated strong activity against pathogens such as Staphylococcus aureus and Candida albicans, supporting the hypothesis that structural features contribute significantly to antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
